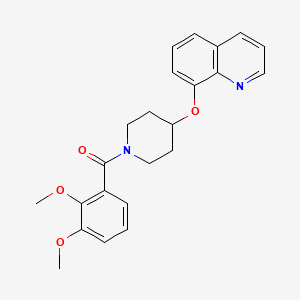

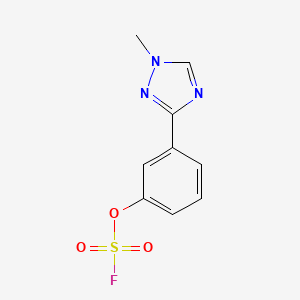

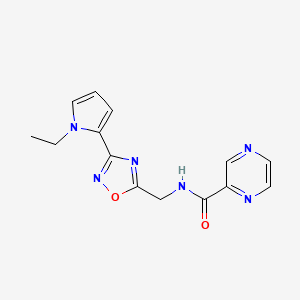

(2,3-Dimethoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as DQP, is a chemical compound that has shown promising results in scientific research applications. Its unique structure and mechanism of action make it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Quinoline Synthesis : A study detailed a method for synthesizing quinoline derivatives, including compounds similar to "(2,3-Dimethoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone". The research highlights the scope and regiochemistry of photocyclization reactions involving benzylidenecyclopentanone O-alkyl and O-acetyloximes, which provide a convenient route to synthesize various annulated quinolines (Austin et al., 2007).

- Crystal Structure Analysis : Another study examined the crystal structure of an adduct related to piperidin-1-yl methanone compounds, providing insights into the molecular geometry and intermolecular interactions within such molecules (Revathi et al., 2015).

Potential Therapeutic Uses

- Antitubercular Activities : Research on mefloquine derivatives has shown that certain compounds structurally related to "(2,3-Dimethoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone" exhibit significant anti-tubercular activities. This suggests potential therapeutic applications in combating tuberculosis (Wardell et al., 2011).

- Antioxidant Potency : The synthesis and study of compounds with similar structural features have revealed their antioxidant potency, indicating potential applications in preventing oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).

Chemical Properties and Interactions

- Ozonolysis of Lignin Models : Studies have involved reactions of lignin model compounds, providing insights into the ozonolysis process in aqueous solution. These findings have implications for understanding the chemical behavior of complex organic molecules in environmental contexts (Mvula et al., 2009).

- Antimicrobial Activity : Synthesis and testing of oxime derivatives structurally related to "(2,3-Dimethoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone" have demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-27-20-10-4-8-18(22(20)28-2)23(26)25-14-11-17(12-15-25)29-19-9-3-6-16-7-5-13-24-21(16)19/h3-10,13,17H,11-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTENEUWYWVWHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)

![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2705971.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)